4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWXBTHNZMJIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions The final step involves the coupling of the quinoline derivative with piperazin-2-one under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The piperazin-2-one carbonyl group is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, or thiols.
Example :
-
Amidation : Reaction with primary/secondary amines under anhydrous conditions yields substituted amides.
Mechanism : The carbonyl oxygen is protonated, enhancing electrophilicity. The nucleophile attacks the carbonyl carbon, followed by deprotonation to regenerate the carbonyl group.
Reduction of the Piperazinone Ring
The piperazin-2-one ring can undergo selective reduction to form secondary amines or hydroxylamine intermediates.
Example :
-
LiAlH₄-mediated reduction : Converts the carbonyl group to a methylene bridge.
| Reagent | Temperature | Product | Notes |
|---|---|---|---|
| LiAlH₄, THF | Reflux | 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazine | Retains quinoline core |
| NaBH₄/I₂ | RT | Partially reduced hydroxylamine derivative | Limited selectivity |
Key Insight : LiAlH₄ achieves full reduction, while milder agents like NaBH₄ yield intermediates.
Functionalization of the Quinoline Moiety
The electron-deficient quinoline ring participates in electrophilic substitutions and oxidations.
Example :
-
Oxidation : KMnO₄ in acidic conditions oxidizes the pyridine ring to a quinoline N-oxide.
| Reagent/Conditions | Product | Application |
|---|---|---|
| KMnO₄, H₂SO₄, 60°C | Quinoline N-oxide derivative | Enhanced solubility |
| mCPBA, DCM, RT | Epoxidation at C3-C4 (minor pathway) | Synthetic intermediate |
Mechanism : Electrophilic attack at the nitrogen or electron-rich positions of the quinoline system .
Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group
The chlorophenyl substituent undergoes substitution under harsh conditions.
Example :
-
Replacement with methoxy groups :
| Reagent/Conditions | Product | Yield |
|---|---|---|
| NaOMe, CuI, DMF, 120°C | 4-[2-(4-Methoxyphenyl)quinoline-4-carbonyl]piperazin-2-one | 42% |
| NH₃, Pd/C, EtOH, 100°C | Aminophenyl derivative | 35% |
Limitation : Low yields due to steric hindrance from the quinoline and piperazinone groups .
Cyclization Reactions
The compound participates in ring-forming reactions via its reactive sites.
Example :
-
Thienopyridine formation : Reacts with mercaptonicotinonitriles under basic conditions.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| 2-Mercapto-4-methylnicotinonitrile, K₂CO₃, EtOH | Fused thieno[2,3-b]pyridine-piperazinone hybrid | 74% |
Mechanism : Thiolate attack at the carbonyl carbon, followed by cyclodehydration .
Mannich Reactions
The secondary amine in the piperazinone ring facilitates Mannich adduct formation.
| Reagent/Conditions | Product | Application |
|---|---|---|
| Formaldehyde, piperidine, EtOH | N-Mannich base | Antibacterial activity |
| Acetyl chloride, DCM, RT | Acetylated derivative | Improved bioavailability |
Key Finding : Mannich derivatives exhibit enhanced biological activity compared to the parent compound .
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed couplings.
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biphenyl-substituted derivative | 55% |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos | N-Arylated piperazinone | 48% |
Challenge : Steric bulk reduces catalytic efficiency .
Critical Analysis of Sources
Scientific Research Applications
Histone Deacetylase Inhibition
One of the most significant applications of this compound is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression associated with tumor suppression. Inhibition of these enzymes can reactivate silenced genes and promote cancer cell apoptosis.
A study highlighted the synthesis of various derivatives based on the quinoline structure, including 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one. These derivatives were evaluated for their HDAC inhibitory activity. The results indicated that certain modifications, such as the introduction of halogen substituents, enhanced the inhibitory potency against specific HDAC isoforms, particularly HDAC3 .
Anticancer Activity
In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines. A notable derivative showed promising results with a percentage inhibitory rate (PIR) of 68.00% at a concentration of 2 µM against K562 leukemia cells, indicating its potential as a therapeutic agent in hematologic malignancies .
Table 2: Anticancer Activity Data
| Compound | HDAC Inhibition (%) | K562 PIR (%) |
|---|---|---|
| D1 | 57.96 ± 0.43 | 46.58 ± 0.35 |
| D28 | 68.00 ± 2.49 | 71.92 ± 2.32 |
| SAHA | 50.12 ± 0.74 | 53.07 ± 0.25 |
Case Study: Compound D28
In a detailed evaluation, compound D28 was synthesized and tested for its anticancer properties across multiple cell lines. The study involved:
- Synthesis : Derivatives were synthesized using established chemical methods.
- In Vitro Testing : The antiproliferative effects were assessed using CCK-8 assays.
- Mechanistic Studies : Further investigations included cell cycle analysis and apoptosis assays to elucidate the underlying mechanisms.
Results indicated that D28 not only inhibited HDAC activity but also induced cell cycle arrest and apoptosis in sensitive cancer cell lines, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The quinoline core allows for strong hydrophobic interactions with the active site of the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
a) Quinoline vs. Imidazole Derivatives
- Target Compound: Quinoline core with 4-chlorophenyl substitution.
- Nutlin-3a: Contains an imidazole core instead of quinoline, linked to a piperazin-2-one. Nutlin-3a is a potent MDM2 inhibitor (IC₅₀ ~0.1–0.3 µM) used in cancer therapy .
b) Substituent Position on Aromatic Rings
Piperazine/Piperazinone Modifications
*Inferred from structural similarity to D27–D30 .
- Piperazin-2-one vs.
Functional Group Impact on Activity
- Hydroxamic Acid (D27–D30): Critical for HDAC inhibition by chelating zinc ions. D27 (IC₅₀ = 1.12 µM) shows superior activity to non-hydroxamate analogs .
- Ester (C3 in ) : Methyl benzoate may serve as a prodrug, metabolized to active carboxylic acid in vivo .
- Chlorophenyl Substituents : 4-Chlorophenyl (target) vs. 3-chlorophenyl (D8): Para-substitution optimizes steric and electronic effects for target engagement .
Enzymatic Inhibition
HDAC Inhibitors :
MDM2 Inhibitors :
Antiproliferative Effects
- Cytotoxicity: Piperazinone: IC₅₀ = 12–18 µM against HCT116 and HepG2 . Compounds: IC₅₀ = 43.7–52.6 mg/ml (moderate) . Target Compound: Predicted activity similar to derivatives if piperazin-2-one enhances cytotoxicity.
Biological Activity
4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one, also referred to by its CAS number 1090381-16-0, is a synthetic compound that integrates a piperazine ring with a quinoline moiety. This structural combination is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound has a molecular formula of C_{19}H_{18}ClN_{3}O and a molecular weight of approximately 365.8 g/mol. Its structure features a chlorophenyl group which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Biological Activity Overview
The biological activities of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one have been investigated in several studies, revealing its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have indicated that it can induce apoptosis in cancer cells by modulating key apoptotic markers such as p53 and caspases.
Table 1: Anticancer Activity of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.71 | Induction of apoptosis via p53 activation |
| A549 (Lung) | 3.39 | EGFR kinase inhibition |
| HeLa (Cervical) | 5.94 | Cell cycle arrest at G1 phase |
The compound has shown to be more potent than standard drugs like Doxorubicin in specific assays, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have reported promising results against various bacterial strains, suggesting that it may serve as an effective antimicrobial agent.
Table 2: Antimicrobial Activity of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to targets involved in cancer progression and microbial resistance, further supporting its therapeutic potential.
Key Findings from Molecular Docking
- Binding Affinity : The compound demonstrated high binding affinity towards EGFR and HDAC enzymes, which are crucial in cancer cell proliferation.
- Interaction Profiles : The presence of the chlorophenyl group enhances hydrophobic interactions with target proteins, potentially increasing efficacy .
Case Studies
Several case studies have highlighted the efficacy of similar quinoline derivatives in clinical settings. For example, derivatives exhibiting structural similarities to 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one have been reported to show significant improvements in patient outcomes when used as adjunct therapies in chemotherapy regimens.
Q & A
Q. What is the structural conformation of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one, and how does it influence MDM2 binding?
The compound’s binding to MDM2 depends on its stereochemistry and spatial arrangement. For example, enantiomers like (+)-Nutlin-3 and (-)-Nutlin-3 exhibit distinct binding affinities due to chiral centers in the imidazoline ring . Structural analysis via X-ray crystallography (e.g., using SHELXL for refinement ) reveals critical interactions, such as hydrophobic contacts between the chlorophenyl groups and MDM2’s Phe19 pocket. The quinoline-4-carbonyl moiety may mimic native p53 residues, as seen in the 1.25 Å resolution structure of MDM2-Nutlin-3a complexes .
Q. Methodological Guidance :
Q. What synthetic routes are available for synthesizing 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one?
Synthesis typically involves multi-step reactions:
Quinoline Core Formation : Friedländer condensation of 2-aminobenzophenone derivatives with ketones.
Piperazin-2-one Coupling : Amide bond formation via activation of the quinoline-4-carbonyl group (e.g., using HATU or DCC) and reaction with piperazin-2-one .
Chlorophenyl Introduction : Suzuki-Miyaura coupling for aryl-chloride incorporation .
Q. Methodological Guidance :
- Optimize reaction conditions (solvent: DCM/EtOAc; base: EtN) to avoid racemization .
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry using chiral chromatography .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to MDM2?
Molecular docking (e.g., GOLD, AutoDock Vina) and molecular dynamics (MD) simulations are key. The compound’s chlorophenyl groups must align with MDM2’s subpockets, as demonstrated for Nutlin-3 . Free-energy perturbation (FEP) calculations can quantify enantiomer-specific binding differences .
Q. Methodological Guidance :
Q. How do researchers resolve crystallographic data contradictions for this compound?
Data contradictions often arise from:
Q. Methodological Guidance :
Q. What experimental strategies validate the compound’s mechanism in p53-MDM2 pathway activation?
- Cellular Assays : Measure p21/WAF1 upregulation via qPCR or western blot in TP53 wild-type cell lines (e.g., SJSA-1 osteosarcoma) .
- Competitive Binding Assays : Use fluorescence polarization with FITC-labeled p53 peptides .
- In Vivo Models : Administer the compound (10–50 mg/kg, IP) in xenograft mice and assess tumor regression via bioluminescence imaging .
Q. Methodological Guidance :
- Normalize cellular data to Nutlin-3 controls (IC = 1.5 μM in SJSA-1) .
- Ensure DMSO concentration ≤0.1% in cell culture to avoid cytotoxicity .
Q. How can researchers address discrepancies in reported solubility and stability data?
Discrepancies may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
